3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
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Overview
Description
“3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide” is a compound with the molecular formula C10H10F3N5O2. It has an average mass of 289.214 Da and a monoisotopic mass of 289.078644 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications
Synthesis and Structural Analysis
Heterocyclic Compound Synthesis : Pyridazine analogs, including structures similar to the query compound, have been synthesized and analyzed due to their significant pharmaceutical importance. One study describes the synthesis and structure analysis of a pyridazine derivative, showcasing the potential of these compounds in drug development. The synthesis involved treating specific precursors in dry dichloromethane, followed by various chemical reactions to achieve the desired compound, which was then elucidated by spectroscopic techniques and X-ray diffraction (XRD) technique (Sallam et al., 2021).
Crystal Structure and Energy Frameworks : Another study on pyridazine derivatives provided insight into their crystal structure characterization, DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks. This research emphasizes the importance of understanding the molecular structure and interactions within the crystal lattice, which can influence the pharmaceutical properties of these compounds (Sallam et al., 2021).
Medicinal Chemistry Applications
- Antioxidant and Anticancer Activity : A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which shares a functional relationship with the query compound, revealed significant antioxidant and anticancer activities. These derivatives were synthesized and tested against various cancer cell lines, showing that some compounds exhibited higher cytotoxicity against specific cancer cells than others (Tumosienė et al., 2020).
Potential for Drug Development
- Inhibitory Activities and Drug Design : Research into condensed-azole derivatives, closely related to the chemical structure of interest, demonstrated the synthesis and evaluation of compounds for anti-asthmatic activities. Such studies contribute to the understanding of structure-activity relationships, paving the way for the development of new therapeutic agents (Kuwahara et al., 1997).
Mechanism of Action
Target of Action
The compound, 3,3,3-Trifluoro-N-((6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Propanamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological activities . The trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound .
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is often used to protect a reactive methyl group from metabolic oxidation , which could potentially influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
The synthesis of triazole compounds can be influenced by various conditions, including the use of green chemistry techniques .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-20-9-3-2-6-15-16-7(18(6)17-9)5-14-8(19)4-10(11,12)13/h2-3H,4-5H2,1H3,(H,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHJFAXFIIVGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CC(F)(F)F)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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